1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid
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Overview
Description
1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid is an organic compound characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid. Another method includes the use of Grignard reagents, where 2,4-dichlorophenylmagnesium bromide reacts with cyclopentanone, followed by acidic workup to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may interact with hydrophobic pockets in biomolecules, affecting their function and stability.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)Cyclopentanecarbonitrile
- 1-(2,4-Dichlorophenyl)Cyclopentanecarboxamide
- 1-(2,4-Dichlorophenyl)Cyclopentanecarbonyl chloride
Uniqueness: 1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid is unique due to the presence of both a cyclopentane ring and a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. Its dichlorophenyl group further enhances its interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVNUENSNUSROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533434 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61023-76-5 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61023-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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